molecular formula C13H11F2N B1451046 (2',3-Difluorobiphenyl-4-yl)methanamine CAS No. 1214390-93-8

(2',3-Difluorobiphenyl-4-yl)methanamine

Cat. No.: B1451046
CAS No.: 1214390-93-8
M. Wt: 219.23 g/mol
InChI Key: BELAXMBFTSSXCN-UHFFFAOYSA-N
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Description

(2',3-Difluorobiphenyl-4-yl)methanamine is a useful research compound. Its molecular formula is C13H11F2N and its molecular weight is 219.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Efficient Transfer Hydrogenation Reactions

  • Application: Use in transfer hydrogenation reactions, achieving high conversions and turnover frequencies.
  • Details: Quinazoline-based ruthenium complexes, structurally similar to the query compound, demonstrated high efficiency in hydrogenation reactions, which are crucial in organic synthesis (Karabuğa et al., 2015).

Novel Syntheses of Heterocyclic Compounds

  • Application: Synthesis of novel compounds with potential biological activities.
  • Details: Compounds structurally related to the query have been synthesized, showcasing methods to create potentially biologically active molecules (Shimoga et al., 2018).

Catalysis in Organic Synthesis

  • Application: Catalysis in various organic synthesis processes.
  • Details: Utilization of palladacycles derived from related compounds in catalytic applications, demonstrating effectiveness in organic synthesis (Roffe et al., 2016).

Development of Antidepressant Drugs

  • Application: Drug development, particularly in psychiatry.
  • Details: Derivatives of related compounds have been studied as serotonin receptor agonists with potential antidepressant effects (Sniecikowska et al., 2019).

Photocytotoxicity and Cellular Imaging

  • Application: Use in cancer treatment and cellular imaging.
  • Details: Iron(III) complexes with ligands structurally similar to the query compound have been used for photocytotoxicity in cancer cells and cellular imaging (Basu et al., 2014).

Synthesis and Characterization of Novel Compounds

  • Application: Synthesis and characterization of new chemical entities.
  • Details: New compounds with similar structures have been synthesized and characterized, contributing to the diversity of chemical compounds (Pandey & Srivastava, 2011).

Anticancer Activity

  • Application: Investigation into potential anticancer agents.
  • Details: Schiff base ligands related to the query compound have been synthesized and studied for their anticancer activity (Mbugua et al., 2020).

Properties

IUPAC Name

[2-fluoro-4-(2-fluorophenyl)phenyl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11F2N/c14-12-4-2-1-3-11(12)9-5-6-10(8-16)13(15)7-9/h1-7H,8,16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BELAXMBFTSSXCN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC(=C(C=C2)CN)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11F2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

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